2-Phenyl-2-(phenylthio)acetic acid
Overview
Description
“2-Phenyl-2-(phenylthio)acetic acid” is an organic compound with the CAS Number: 1527-17-9 . It has a molecular weight of 244.31 and its IUPAC name is [2-(phenylsulfanyl)phenyl]acetic acid .
Molecular Structure Analysis
The molecular formula of “2-Phenyl-2-(phenylthio)acetic acid” is C14H12O2S . The InChI code is 1S/C14H12O2S/c15-14(16)10-11-6-4-5-9-13(11)17-12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The storage temperature is normal and it should be sealed in dry conditions . The melting point is 123 °C and the boiling point is 205 °C (Press: 1.2 Torr) . The density is 1.27±0.1 g/cm3 (Predicted) .Scientific Research Applications
Cocrystal Formation in Pharmaceutical Applications
2-Phenyl-2-(phenylthio)acetic acid has been utilized in the synthesis of cocrystals, particularly with theophylline, a compound used in the treatment of respiratory diseases like asthma and COPD . The cocrystal formation enhances the pharmaceutical properties of the active ingredient, potentially improving its solubility, stability, and bioavailability. This application is significant in the development of new drug formulations.
Antimicrobial Activity
Research has shown that the cocrystals formed from 2-Phenyl-2-(phenylthio)acetic acid exhibit antimicrobial activities . This opens up possibilities for its use in creating new antimicrobial agents that could be more effective against resistant strains of bacteria and fungi.
Material Science and Crystal Engineering
The ability of 2-Phenyl-2-(phenylthio)acetic acid to form stable cocrystals makes it a valuable compound in material science and crystal engineering . It can be used to design materials with specific properties, such as modified thermal behavior, altered electrical conductivity, or enhanced mechanical strength.
Mechanochemistry
In mechanochemistry, 2-Phenyl-2-(phenylthio)acetic acid can be used to explore the synthesis of cocrystals through mechanical means . This method can lead to the discovery of new cocrystal systems and provide insights into the fundamental processes of crystal formation.
Drug Delivery Systems
The cocrystals of 2-Phenyl-2-(phenylthio)acetic acid can be investigated for their potential in drug delivery systems . By altering the release profile of the active pharmaceutical ingredient, these cocrystals could be used to create more efficient and targeted drug delivery mechanisms.
Computational Chemistry
The cocrystals of 2-Phenyl-2-(phenylthio)acetic acid have been studied using computational methods like density functional theory (DFT) . These studies help in understanding the electronic structure and properties of the cocrystals, which is crucial for designing compounds with desired characteristics.
Chemical Synthesis
2-Phenyl-2-(phenylthio)acetic acid serves as a building block in chemical synthesis . Its reactivity allows for the creation of various derivatives, which can be used in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
It’s often used in the synthesis of substances in laboratory settings .
Mode of Action
It’s known to be used in the synthesis of compounds with antimicrobial activity .
Biochemical Pathways
It’s known to be involved in the synthesis of benzoxazole, benzimidazole, and benzothiazole, which have antimicrobial properties .
Pharmacokinetics
It’s known to be a solid at room temperature .
Action Environment
It’s known to be stored in a sealed container in a dry, room temperature environment .
Safety and Hazards
properties
IUPAC Name |
2-phenyl-2-phenylsulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c15-14(16)13(11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10,13H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCQATUFLPHRNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286337 | |
Record name | Phenyl(phenylsulfanyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2-(phenylthio)acetic acid | |
CAS RN |
10490-07-0 | |
Record name | 10490-07-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44888 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenyl(phenylsulfanyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Phenyl-2-(phenylsulfanyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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